molecular formula C11H9ClN2O B1394600 (6-Chloro-2-phenylpyrimidin-4-yl)methanol CAS No. 325685-75-4

(6-Chloro-2-phenylpyrimidin-4-yl)methanol

Cat. No. B1394600
M. Wt: 220.65 g/mol
InChI Key: AYYPUBBUSUVHIV-UHFFFAOYSA-N
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Description

“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 325685-75-4 . It has a molecular weight of 220.66 and its IUPAC name is (6-chloro-2-phenyl-4-pyrimidinyl)methanol .


Molecular Structure Analysis

The molecular formula of “(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is C11H9ClN2O . The InChI code is 1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 .


Physical And Chemical Properties Analysis

“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Nonlinear Optics and Electronic Properties

Research on derivatives of phenyl pyrimidine, such as (6-Chloro-2-phenylpyrimidin-4-yl)methanol, highlights their significance in nonlinear optics (NLO). A study by Hussain et al. (2020) used density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the NLO properties of phenyl pyrimidine derivatives. These compounds showed potential for optoelectronic applications due to their considerable NLO character, indicating their relevance in the field of high-tech optoelectronics (Hussain et al., 2020).

Antimicrobial Activity

Another aspect of (6-Chloro-2-phenylpyrimidin-4-yl)methanol derivatives involves their antimicrobial properties. For instance, Shaban et al. (2000) synthesized acyclo C-nucleosides with structures similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrimidine derivatives (Shaban et al., 2000).

Cytotoxic Activity

In the field of cancer research, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and examined their cytotoxic activity against various cancer cell lines. The study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).

Solubility and Thermodynamic Studies

Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound closely related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol, in various organic solvents. This research is crucial for understanding the solubility properties of pyrimidine derivatives, which can impact their application in pharmaceutical formulations (Yao et al., 2017).

Palladium-Catalyzed Synthesis

Sun et al. (2014) explored the synthesis of arenes similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol through palladium-catalyzed C-H halogenation. This method demonstrated advantages over traditional synthesis methods, including higher yields and better selectivity, suggesting its potential in the synthesis of pyrimidine derivatives (Sun et al., 2014).

Biocatalytic Synthesis

In the area of green chemistry, Chen et al. (2021) developed a whole-cell biocatalytic method for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol. The method used a microreaction system for efficient synthesis, showcasing an eco-friendly approach to producing pyrimidine derivatives (Chen et al., 2021).

Safety And Hazards

The safety information available indicates that “(6-Chloro-2-phenylpyrimidin-4-yl)methanol” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-2-phenylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYPUBBUSUVHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694253
Record name (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-phenylpyrimidin-4-yl)methanol

CAS RN

325685-75-4
Record name (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Caroff, F Hubler, E Meyer, D Renneberg… - Journal of medicinal …, 2015 - ACS Publications
Recent post hoc analyses of several clinical trials with P2Y 12 antagonists showed the need for new molecules being fully efficacious as antiplatelet agents and having a reduced …
Number of citations: 56 pubs.acs.org
N Giuseppone, JL Schmitt, JM Lehn - Journal of the American …, 2006 - ACS Publications
Constitutional dynamics, self-assembly, and helical-folding control are brought together in the efficient Sc(OTf) 3 /microwave-catalyzed transimination of helical oligohydrazone strands, …
Number of citations: 97 pubs.acs.org

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